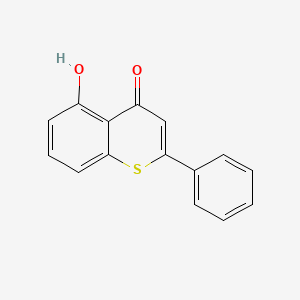

5-Hydroxy-2-phenyl-4H-thiochromen-4-one

Description

Overview of the 4H-Thiochromen-4-one Moiety as a Privileged Heterocyclic Scaffold in Medicinal Chemistry

The 4H-thiochromen-4-one core is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term is bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. The incorporation of a sulfur atom in the heterocyclic ring, in place of an oxygen atom found in the analogous chromones, imparts distinct electronic and lipophilic characteristics. nih.gov These properties can lead to enhanced membrane permeability and bioavailability, making thiochromone (B8434766) derivatives attractive candidates for drug discovery. nih.gov

The versatility of the 4H-thiochromen-4-one scaffold is evident in the diverse biological activities reported for its derivatives. These include:

Antimicrobial Activity: Thiochroman-4-one (B147511) derivatives have demonstrated potent activity against various bacterial and fungal strains. nih.gov For instance, certain derivatives have shown significant efficacy against Candida albicans and Xanthomonas oryzae pv. oryzae (Xoo). nih.gov

Antiparasitic Activity: Derivatives of the thiochroman-4-one scaffold have shown promising results as antileishmanial agents, with some compounds exhibiting high potency against Leishmania panamensis and Leishmania donovani. nih.govnih.gov

Anticancer Activity: The thioflavone scaffold, a class to which 5-Hydroxy-2-phenyl-4H-thiochromen-4-one belongs, has been investigated for its anticancer properties. nih.govresearchgate.net

Antiviral Activity: Research has also explored the potential of thiochromone derivatives as antiviral agents. nih.gov

Enzyme Inhibition: Thioflavones have been identified as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), which is a key target in anti-inflammatory therapies. nih.govresearchgate.net

The biological potential of this scaffold is further highlighted by the structure-activity relationship (SAR) studies, which demonstrate that modifications at various positions of the thiochromone ring can significantly influence the biological activity. nih.gov

Historical Context and Evolution of Research on Thioflavone and Thiochromone Analogs

The exploration of thioflavones and thiochromones has historically lagged behind that of their oxygen-containing counterparts, the flavones and chromones. This is primarily because flavones are abundant in nature, whereas thioflavones are not naturally occurring compounds. researchgate.netresearchgate.net The initial focus of research was, therefore, on the naturally available flavones.

The synthesis of thiochromones was first reported in the early 20th century. However, for a long time, research in this area remained relatively limited due to the lower reactivity of the thiopyrone moiety compared to the pyrone ring in chromones. researchgate.net The development of new synthetic methodologies, particularly in recent decades, has significantly advanced the field. nih.govresearchgate.net These advancements have enabled the synthesis of a wide variety of thioflavone and thiochromone derivatives with diverse substitution patterns, facilitating more extensive biological evaluation.

Initially, research was heavily focused on the chemical synthesis and reactivity of these compounds. researchgate.net Over time, as synthetic methods became more robust, the focus shifted towards exploring their pharmacological properties. The recognition of thioflavones as isosteres of biologically active flavones spurred investigations into their potential as therapeutic agents. nih.govresearchgate.net This has led to the discovery of their antimicrobial, anticancer, and neuroprotective activities, among others. nih.govresearchgate.net

Importance of the this compound Core in Targeted Derivative Design

The specific structure of this compound presents a valuable starting point for the design of targeted derivatives. The presence of the 5-hydroxy group is particularly significant. Studies on analogous flavone (B191248) structures have shown that a hydroxyl group at the 5-position can be crucial for certain biological activities. For instance, in a study of 5-hydroxy-7-methoxyflavone derivatives, the 5-hydroxyl group was found to be important for inducing skeletal muscle hypertrophy. researchgate.net

The 2-phenyl group offers another key site for modification. The substitution pattern on this phenyl ring can dramatically influence the biological activity and selectivity of the compound. For example, in a series of 2-phenyl-4H-chromen-4-one derivatives designed as COX-2 inhibitors, the presence of a methylsulfonyl group at the para position of the 2-phenyl ring was found to be critical for potent and selective inhibition. nih.govresearchgate.net

The combination of the 5-hydroxy group and the 2-phenyl ring on the 4H-thiochromen-4-one scaffold provides a rich platform for medicinal chemists. By systematically modifying these positions, it is possible to fine-tune the pharmacological properties of the resulting derivatives to achieve enhanced potency and selectivity for specific biological targets. This targeted approach is essential for the development of new and effective therapeutic agents with improved safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-phenylthiochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2S/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQWYAPWKRHDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxy 2 Phenyl 4h Thiochromen 4 One and Its Analogs

Classical and Contemporary Synthesis Routes for Thiochromen-4-one Core Structures

The construction of the fundamental thiochromen-4-one skeleton can be achieved through several reliable methods. These approaches often involve the formation of a key carbon-sulfur bond followed by a ring-closing reaction to yield the heterocyclic system.

A primary and well-established method for synthesizing the thiochromen-4-one core is through the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. scilit.comresearchgate.net This process typically involves two steps: first, the synthesis of the 3-(arylthio)propanoic acid intermediate via the addition of a substituted thiophenol to an appropriate three-carbon component like β-chloropropanoic acid, and second, the acid-catalyzed cyclization of this intermediate. researchgate.net

Recent advancements have led to the development of one-pot procedures that combine these transformations into a single step, enhancing efficiency and reducing waste. scilit.compreprints.org These one-pot syntheses of thiochromones from 3-(arylthio)propanoic acids have proven effective for a range of substrates bearing both electron-donating and electron-withdrawing groups on the aromatic ring, with yields reaching up to 81%. scilit.compreprints.org Polyphosphoric acid (PPA) is a common reagent used to facilitate the Friedel-Crafts cyclization. researchgate.net A unified approach also exists where thiochromenones are formed via a one-pot Friedel-Crafts acylation of alkynes with appropriately substituted benzoyl chlorides. organic-chemistry.orgnih.gov

| Starting Material Class | Key Transformation | Reagents/Conditions | Product | Ref |

| 3-(Arylthio)propanoic acids | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | Thiochromen-4-one | scilit.com, preprints.org |

| Arylthiols + β-Chloropropanoic acid | Base-catalyzed addition, then cyclization | 1. Base (e.g., KOH) 2. PPA or fuming H₂SO₄ | Thiochromen-4-one | researchgate.net |

| Alkynes + Benzoyl Chlorides | One-pot Friedel-Crafts Acylation/Cyclization | Lewis Acid (e.g., AlCl₃) | Thiochromen-4-one | organic-chemistry.org, nih.gov |

Modern synthetic chemistry offers highly efficient methods for introducing the 2-aryl substituent, a key feature of the target molecule's analogs. A notable strategy is the palladium-catalyzed cross-coupling reaction between 2-sulfinyl-thiochromones and arylboronic acids. nih.govacs.org This approach represents the first use of sulfinyl groups as coupling partners in an organoboron cross-coupling reaction to build thioflavones. scilit.com

The reaction is typically performed using a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst in combination with a specialized ligand such as XPhos. acs.org The addition of a Lewis acid, for instance, zinc triflate (Zn(OTf)₂), has been shown to optimize the reaction conditions. This methodology is versatile, tolerating a wide array of functional groups on the arylboronic acid, including both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., halogens, nitro) substituents, providing moderate to good yields of the desired 2-aryl-4H-thiochromen-4-ones. nih.govacs.org

| Thiochromenone Precursor | Coupling Partner | Catalyst System | Product Class | Ref |

| 2-(Methylsulfinyl)-4H-thiochromen-4-one | Arylboronic acid | Pd(OAc)₂, XPhos, Zn(OTf)₂ | 2-Aryl-4H-thiochromen-4-one | acs.org, |

Another synthetic route to the thiochromen-4-one scaffold involves the reaction of thiophenols with α,β-unsaturated acids or their derivatives. One direct, one-step method involves reacting an α,β-unsaturated acid, such as a cinnamic acid derivative, with a thiophenol in the presence of an acid catalyst like methanesulfonic acid. acs.org While direct, this method has been associated with low yields. acs.org

A more common and generally higher-yielding approach is a two-step process. This begins with a substitution reaction between a thiophenol and a β-halopropionic acid to form a 3-(phenylthio)propanoic acid intermediate. This intermediate is then subjected to intramolecular Friedel-Crafts acylation, as described previously, to furnish the thiochroman-4-one (B147511) ring system, which can be a precursor to the final thiochromen-4-one. researchgate.netacs.org

Targeted Synthesis Approaches for 5-Hydroxy-2-phenyl-4H-thiochromen-4-one

A logical approach would involve an intramolecular Friedel-Crafts acylation of a precursor molecule containing the required hydroxy group. The synthesis could start from 2-hydroxythiophenol. This starting material could be reacted with an appropriate cinnamoyl chloride or cinnamic acid to form an intermediate amide or ester, which would then be cyclized. Alternatively, a more conventional route would involve the reaction of 2-hydroxythiophenol with a suitable three-carbon synthon to create a 3-((2-hydroxyphenyl)thio)propanoic acid derivative. Subsequent intramolecular Friedel-Crafts acylation, likely promoted by an agent such as polyphosphoric acid, would yield the desired 5-hydroxy-thiochromen-4-one core. The 2-phenyl group could be introduced either by using cinnamic acid in the initial step or through a subsequent cross-coupling reaction if a simpler thiochromen-4-one core is first assembled. The synthesis of a related isomer, 2-(3-Hydroxyphenyl)-4H-thiochromen-4-one, has been successfully achieved, lending feasibility to this proposed strategy. nih.gov

Derivatization Strategies for Advanced 4H-Thiochromen-4-one Analogs

The functionalization of the phenyl ring at the 2-position is crucial for developing advanced analogs and for structure-activity relationship studies. The palladium-catalyzed cross-coupling strategy is particularly well-suited for this purpose. scilit.comnih.govacs.org By starting with a 2-sulfinyl-4H-thiochromen-4-one core, a diverse array of substituted phenyl groups can be introduced by simply varying the corresponding arylboronic acid used in the coupling reaction. nih.govacs.org

This method has been successfully used to synthesize derivatives with a range of substituents on the 2-phenyl ring. nih.govacs.org For example, using 4-methoxyphenylboronic acid yields the 2-(4-methoxyphenyl) derivative, while using 4-bromophenylboronic acid introduces a bromine atom, which can be used for further downstream modifications. nih.govacs.org Similarly, the reaction of thiophenol with substituted cinnamic acids, such as 4-fluorocinnamic acid or 4-nitrocinnamic acid, followed by cyclization, provides another route to these valuable analogs. acs.org

| 2-Position Substituent | Synthetic Method | Key Reagents | Resulting Analog | Ref |

| p-Tolyl | Pd-Catalyzed Cross-Coupling | p-Tolylboronic acid | 2-(p-Tolyl)-4H-thiochromen-4-one | nih.gov |

| 4-Methoxyphenyl | Pd-Catalyzed Cross-Coupling | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | nih.gov |

| 4-Bromophenyl | Pd-Catalyzed Cross-Coupling | 4-Bromophenylboronic acid | 2-(4-Bromophenyl)-4H-thiochromen-4-one | nih.gov |

| 3-Hydroxyphenyl | Pd-Catalyzed Cross-Coupling | 3-Hydroxyphenylboronic acid | 2-(3-Hydroxyphenyl)-4H-thiochromen-4-one | nih.gov |

| 4-Fluorophenyl | Reaction with Cinnamic Acid | Thiophenol, 4-Fluorocinnamic acid | 2-(4-Fluorophenyl)-thiochroman-4-one | acs.org |

| 4-Nitrophenyl | Reaction with Cinnamic Acid | Thiophenol, 4-Nitrocinnamic acid | 2-(4-Nitrophenyl)-thiochroman-4-one | acs.org |

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The oxidation of the sulfur atom in the thiochromen-4-one core is a fundamental transformation that yields the corresponding sulfoxides and sulfones, significantly altering the electronic and steric properties of the molecule. The choice of oxidant and reaction conditions dictates the outcome of the oxidation.

The oxidation of thiochroman-4-ones with dimethyldioxirane (B1199080) (DMD) can produce the corresponding sulfoxides and/or sulfones, with the product ratio depending on the amount of oxidant used. researchgate.net An unusual reactivity pattern was observed in the DMD oxidation of 1-thiochromones. researchgate.net Additionally, the oxidation of (E)-3-arylidene-1-thiochroman-4-ones with DMD has been reported to yield the corresponding sulfones in good yields, with an excess of DMD leading to sulfones chemoselectively without forming epoxides. researchgate.net For the subsequent epoxidation of these sulfones to spiroepoxides, a more potent oxidizing agent like methyl(trifluoromethyl)dioxirane (B1250162) is required. researchgate.net

Hydrogen peroxide in glacial acetic acid is another effective reagent for this transformation, successfully converting 3-benzyl-4H-1-thiochromen-4-one derivatives into their 1,1-dioxide (sulfone) counterparts. researchgate.net The 4H-thiochromen-4-one 1,1-dioxide core is noted as an allosteric modification of naphthoquinones. researchgate.net The presence of the sulfone group is directly related to the biological activity of these compounds. researchgate.net

A concise and efficient cross-coupling synthetic strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives starting from 2-sulfinyl-thiochromones and arylboronic acids. acs.orgnih.gov This reaction proceeds using a catalytic system of a Lewis acid and palladium(II) with XPhos as the optimal ligand, producing moderate to good yields. acs.orgnih.gov This methodology provides a flexible route to a wide range of functionally substituted thiochromone (B8434766) scaffolds. acs.org A proposed mechanism suggests that a Lewis acid, such as Zn(OTf)₂, coordinates with the oxygen atoms of the carbonyl and sulfinyl groups, which activates the C-2 position of the thiochromone for subsequent cross-coupling steps. nih.gov

The table below summarizes the oxidation of various thiochromenone derivatives.

| Starting Material | Oxidizing Agent | Product | Reference |

| Thiochroman-4-ones | Dimethyldioxirane (DMD) | Sulfoxides and/or Sulfones | researchgate.net |

| (E)-3-Arylidene-1-thiochroman-4-ones | Dimethyldioxirane (DMD) | Sulfones | researchgate.net |

| 3-Benzyl-4H-1-thiochromen-4-one | Hydrogen peroxide in glacial acetic acid | 3-Benzyl-4H-1-thiochromen-4-one-1,1-dioxides | researchgate.net |

| 2-(Methylsulfinyl)-4H-thiochromen-4-one | - (used in cross-coupling) | 2-Aryl-4H-thiochromen-4-ones | acs.orgnih.gov |

Introduction of Hydroxyl Groups and other Substituents on the Benzo Ring

The functionalization of the benzo ring of the thiochromenone scaffold allows for the modulation of the molecule's physicochemical properties. While direct hydroxylation methods are specific, broader substitution patterns are achieved through the synthesis from pre-functionalized starting materials.

For instance, the synthesis of 5-chloro-2-phenyl-4H-thiochromen-4-one has been reported, demonstrating the incorporation of a halogen substituent on the benzo ring. nih.gov This highlights a common strategy where substituted thiophenols are used as precursors in the multi-step synthesis of thiochromenones. Similarly, the synthesis of various 2-phenyl-4H-chromen-4-one derivatives, the oxygen analogs of thiochromenones, often begins with substituted phenols. nih.gov For example, rutin (B1680289) can be chemically modified through steps including etherification with halohydrocarbons to introduce substituents onto the core flavonoid structure. nih.gov These synthetic principles for chromenones are often adaptable to the thiochromenone series, suggesting that hydroxyl groups and other functionalities can be introduced by selecting appropriately substituted precursors.

Formation of Fused Heterocyclic Systems (e.g., Thiochromeno[4,3-b]pyridines, Spiropyrrolidines)

The thiochromenone skeleton serves as a versatile building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the carbonyl group and the adjacent active methylene (B1212753) or methine positions.

A notable example is the synthesis of thiochromeno[4,3-b]pyridine derivatives. An efficient, high-pressure Q-tube-assisted methodology has been developed for this purpose. acs.orgnih.gov This method involves the ammonium (B1175870) acetate-mediated cyclocondensation of 3-oxo-2-arylhydrazonopropanals with thiochroman-4-one precursors. nih.gov The reaction proceeds via two sequential dehydrative stages, where an initial condensation is followed by a nucleophilic attack of an amino moiety on the thiochroman-4-one carbonyl carbon, leading to the final fused pyridine (B92270) ring. nih.gov This approach is scalable and offers a broad substrate scope. acs.org

The following table outlines the synthesis of these fused systems.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Thiochroman-4-one | 3-Oxo-2-arylhydrazonopropanals | Thiochromeno[4,3-b]pyridine derivatives | Ammonium acetate, Acetic acid, Q-tube reactor (170 °C) | acs.orgnih.gov |

Green Chemistry Approaches and Sustainable Synthetic Protocols for 4H-Thiochromen-4-ones

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable protocols. For the synthesis of 4H-thiochromen-4-ones and related structures, several green chemistry approaches have been explored.

The use of a high-pressure Q-tube reactor for synthesizing thiochromeno[4,3-b]pyridines represents a green and efficient alternative to conventional heating. acs.orgnih.gov This system allows for reactions to be conducted at elevated temperatures and pressures safely, often leading to shorter reaction times and higher yields compared to refluxing at atmospheric pressure. acs.org The protocol is noted for its high atom economy, simple work-up, and the avoidance of hazardous solvents in some cases. acs.orgnih.gov

Furthermore, green one-pot, three-component reactions have been reported for the synthesis of the oxygen analogs, 4H-chromenes, using a recyclable nano-kaoline/BF₃/Fe₃O₄ superparamagnetic nanocatalyst. sharif.edu This domino Knoevenagel-Michael-cyclization reaction proceeds under solvent-free conditions with short reaction times and an easy work-up. sharif.edu Such catalytic systems and one-pot strategies are highly desirable and represent a promising direction for the sustainable synthesis of thiochromenone derivatives as well.

Biotransformation-Mediated Synthesis of Thiochroman (B1618051) Derivatives

Biotransformation, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical synthesis. Marine-derived fungi, in particular, have shown significant potential as biocatalysts for the modification of thiochroman structures. mdpi.com

Studies on the biotransformation of thiochroman-4-ol (B1596091) and 6-chlorothiochroman-4-ol using marine-derived fungal strains like Emericellopsis maritima and Purpureocillium lilacinum have yielded a variety of thiochroman derivatives. mdpi.comnih.gov These transformations include oxidations, leading to the formation of sulfoxides such as syn-(±)-thiochroman-4-ol 1-oxide and its anti-isomer, as well as the ketone, thiochroman-4-one. mdpi.com These reactions often exhibit high stereoselectivity. researchgate.net

The fungus Mortierella isabellina has been used for the reduction of the carbonyl group of thiochroman-4-one, producing (S)-3,4-dihydro-2H-thiochromen-4-ol with high yield and excellent enantiomeric excess. researchgate.net This demonstrates that biotransformation can be a powerful tool for accessing chiral thiochroman derivatives that are difficult to obtain through conventional chemical means. mdpi.com

The table below details some reported biotransformations.

| Substrate | Biocatalyst (Fungus) | Major Product(s) | Reference |

| (±)-Thiochroman-4-ol | Emericellopsis maritima BC17 | syn-(±)-Thiochroman-4-ol 1-oxide, Thiochroman-4-one | mdpi.comresearchgate.net |

| (±)-6-Chlorothiochroman-4-ol | Emericellopsis maritima BC17 | Corresponding sulfoxides and ketone | mdpi.comresearchgate.net |

| Thiochroman-4-one | Mortierella isabellina ATCC 42613 | (S)-3,4-Dihydro-2H-thiochromen-4-ol | researchgate.net |

Structure Activity Relationship Sar Studies of 5 Hydroxy 2 Phenyl 4h Thiochromen 4 One Derivatives

Influence of Substituents on the Phenyl Ring (Position 2) on Biological Efficacy

The nature and position of substituents on the 2-phenyl ring of the thiochromen-4-one scaffold play a critical role in modulating biological activity. Studies on related 2-phenyl-4H-chromen-4-one and thiochroman-4-one (B147511) derivatives have provided valuable insights into these structure-activity relationships.

For instance, in a series of 2-phenyl-4H-chromen-4-one derivatives designed as anti-inflammatory agents, the substitution pattern on the 2-phenyl ring was found to significantly impact their ability to inhibit nitric oxide (NO) production. While a comprehensive SAR study on 5-hydroxy-2-phenyl-4H-thiochromen-4-one is not extensively documented in the provided context, findings from analogous compounds suggest that both electron-donating and electron-withdrawing groups can influence activity. One study synthesized a series of novel 2-phenyl-4H-chromen-4-one derivatives and found that specific substitution patterns contributed to potent anti-inflammatory effects by inhibiting the TLR4/MAPK signaling pathway. nih.gov

In the context of antileishmanial activity, research on thiochroman-4-one derivatives has shown that substitutions on the 2-phenyl ring are significant. For example, compounds bearing a 4-chlorophenyl or a 4-(trifluoromethyl)phenyl group at the 2-position have been synthesized and evaluated. nih.gov The presence of these electron-withdrawing groups is a common strategy in medicinal chemistry to enhance interactions with biological targets. One study on thiochroman-4-ones revealed that specific phenyl substitutions positively influenced antileishmanial efficacy. nih.gov

The following table summarizes the observed influence of various substituents on the 2-phenyl ring from studies on related scaffolds.

| Substituent at Position 2 (Phenyl Ring) | Scaffold | Observed Biological Effect |

| 3,4-dimethoxyphenyl | 2-phenyl-4H-chromen-4-one | Part of a derivative showing anti-inflammatory activity. nih.gov |

| 4-chlorophenyl | Thiochroman-4-one | Synthesized for evaluation as a potential leishmanicidal agent. nih.gov |

| 4-(trifluoromethyl)phenyl | Thiochroman-4-one | Synthesized for evaluation as a potential leishmanicidal agent. nih.gov |

| Various phenyl substitutions | Thiochroman-4-one | Positively influenced antileishmanial efficacy. nih.gov |

Impact of the Hydroxyl Group at Position 5 on Biological Activity and Selectivity

The hydroxyl group at position 5 of the 2-phenyl-4H-thiochromen-4-one scaffold is anticipated to have a profound effect on the molecule's biological activity and selectivity due to its electronic and hydrogen-bonding capabilities. While direct studies on the 5-hydroxy variant are limited in the provided search results, the influence of hydroxyl groups at other positions on the chromene and thiochromene rings is well-documented, allowing for informed inferences.

For example, studies on 2H/4H-chromenes have highlighted that the presence of a hydroxyl group can be crucial for activity. The synthesis of 2-amino-5-hydroxy-4H-chromene derivatives has been reported, indicating the importance of this functional group in creating biologically active molecules. nih.gov In the context of 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from Aquilaria sinensis, compounds with hydroxyl groups at various positions, including a 5-hydroxy-6-methoxy substituted analog, demonstrated significant inhibitory effects on neutrophil pro-inflammatory responses. nih.gov

Furthermore, research on kojic acid, which is 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, and its derivatives underscores the significance of the 5-hydroxy group. This group is often a key site for derivatization to enhance stability and biological activity. researchgate.net The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymatic targets. The addition of hydroxyl and amino groups to a thiochromene scaffold in one study was shown to enhance water solubility and favor strong π-stacking interactions due to increased electron density. nih.gov

Role of Sulfur Oxidation State on the Thiochromen-4-one Scaffold

The oxidation state of the sulfur atom in the thiochromen-4-one scaffold is a critical determinant of its biological activity. Oxidation of the sulfide (B99878) to a sulfone (1,1-dioxide) can dramatically alter the electronic properties, conformation, and ultimately the efficacy of the molecule.

Several studies have demonstrated that 4H-thiochromen-4-one 1,1-dioxide derivatives exhibit potent biological activities, particularly against tropical disease parasites like Leishmania. nih.govresearchgate.net The sulfone group, being a strong electron-withdrawing group, can enhance the interaction of the molecule with biological targets. Research has shown that the 4H-thiochromen-4-one 1,1-dioxide core is a promising scaffold for developing antileishmanial agents. researchgate.net

In one study, a series of thiochromone (B8434766) derivatives were synthesized and evaluated as potential leishmanicidal agents. The results indicated that compounds bearing a vinyl sulfone moiety displayed the highest antileishmanial activity with low cytotoxicity. nih.gov Specifically, derivatives like 2-phenyl-4H-thiochromen-4-one 1,1-dioxide were found to be highly active. When the sulfone moiety was removed, the activity decreased, highlighting its importance for the observed biological effect. nih.gov These findings suggest that the sulfone group is a key pharmacophore for antileishmanial activity in this class of compounds.

The following table presents data on the antileishmanial activity of thiochromen-4-one 1,1-dioxide derivatives.

| Compound | Modification | Target | Activity (EC₅₀) |

| 30 | 4H-Thiochromen-4-one-1,1-dioxide derivative | Leishmania donovani | 3.96 µM nih.gov |

| 4h, 4i, 4j, 4k, 4l, 4m | Thiochromones bearing a vinyl sulfone moiety | Leishmania panamensis | < 10 µM nih.gov |

These findings underscore that oxidation of the sulfur atom is a key strategy for enhancing the biological potential of the thiochromen-4-one scaffold.

Conformational Analysis and Stereochemical Implications for SAR

The three-dimensional structure and stereochemistry of this compound derivatives are crucial for their interaction with biological targets and, consequently, their structure-activity relationship (SAR). The thiochroman-4-one ring system is not planar and can adopt different conformations, which can influence the orientation of substituents and their ability to fit into a binding site.

Studies on the conformational patterns of isothiochroman (B1214466) (ITC), a related sulfur-containing heterocyclic compound, indicate that the ring can exist in bent and twisted conformations. researchgate.net The relative energies of these conformers determine the most stable three-dimensional shape of the molecule. For the 4H-thiochromen-4-one scaffold, the presence of the double bond and the carbonyl group introduces some rigidity, but the thiopyran ring can still exhibit conformational flexibility.

The introduction of substituents, such as the 2-phenyl group and the 5-hydroxyl group, will further influence the conformational preferences of the ring system. The stereochemistry at any chiral centers that may be introduced upon derivatization is also a critical factor. For example, in a study of thiochroman (B1618051) and chroman derivatives as antiestrogens, the relative configuration between substituents at the 3- and 4-positions played an important role in determining the biological activity. rsc.org

While specific conformational analysis data for this compound is not available in the provided search results, the general principles of stereochemistry and conformational analysis in related heterocyclic systems suggest that these factors are critical for a comprehensive understanding of the SAR of this class of compounds. The spatial arrangement of the phenyl and hydroxyl groups will dictate how the molecule interacts with its biological target, and subtle changes in conformation or stereochemistry can lead to significant differences in biological efficacy.

Rational Design Principles for Optimized Bioactivity of 4H-Thiochromen-4-one Derivatives

The rational design of 4H-thiochromen-4-one derivatives with optimized bioactivity relies on a systematic understanding of their structure-activity relationships. Based on available research, several key principles can be outlined for the development of potent and selective agents based on this scaffold.

One of the most prominent design strategies involves the modification of the sulfur atom's oxidation state. The oxidation of the thioether to a sulfone (1,1-dioxide) has been shown to be a successful approach for enhancing antileishmanial activity. nih.govresearchgate.net This suggests that the sulfone moiety acts as a key pharmacophoric feature, likely by altering the electronic properties of the molecule and enhancing its interaction with the target enzyme. researchgate.net The incorporation of a vinyl sulfone group, in particular, has been associated with high potency and low cytotoxicity. nih.gov

Another important design principle is the strategic substitution of the aromatic rings. For the 2-phenyl ring, the introduction of electron-withdrawing groups such as chloro or trifluoromethyl groups has been explored for antileishmanial agents. nih.gov On the other hand, for anti-inflammatory 2-phenyl-4H-chromen-4-one derivatives, various substitution patterns, including electron-donating groups, have been shown to be effective. nih.gov This highlights the target-dependent nature of SAR and the need for tailored substitution patterns for different therapeutic applications.

Furthermore, the incorporation of specific functional groups at other positions of the thiochromen-4-one ring is a viable strategy. For instance, the introduction of a hydroxyl group at position 3 has been found to be essential for antibacterial activity in some thiochromen-4-one analogs. Although not directly studied for the 5-hydroxy position in the provided context, the principle of leveraging hydroxyl groups for hydrogen bonding and modulating solubility remains a key design consideration.

Sulfur Oxidation: Oxidation to the sulfone is a key strategy for certain activities like antileishmanial effects.

Aromatic Substitution: The choice of substituents on the 2-phenyl ring and the benzothiopyran ring should be tailored to the specific biological target.

Strategic Functionalization: The introduction of groups like hydroxyls at key positions can be critical for activity and selectivity.

By integrating these principles, it is possible to design and synthesize novel this compound derivatives with optimized biological profiles for various therapeutic applications.

Biological Profile and Mechanistic Insights Preclinical and in Vitro Studies

Antimicrobial Activity (in vitro models)

Thiochromanone derivatives have shown considerable efficacy against a variety of microbial pathogens in laboratory settings.

Derivatives of the thiochroman-4-one (B147511) scaffold have demonstrated notable antibacterial activity. In a study evaluating a series of spiro-pyrrolidines incorporating a thiochroman-4-one moiety, compounds exhibited antibacterial potential against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 250 µg/mL. researchgate.net One of the most effective compounds from this series showed MIC values of 32 µg/mL against several Gram-positive strains, including Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, and Enterococcus faecalis. nih.gov

Structure-activity relationship (SAR) analysis of related 4-chromanones (oxygen-based analogues) revealed that hydroxyl groups at the 5- and 7-positions enhance antibacterial activity. nih.gov Specifically, 5,7-dihydroxy-4-chromanones with long aliphatic chains at the 2-position showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 3.13–6.25 μg/mL. nih.gov This suggests that the 5-hydroxy group on the thiochromenone ring is a key pharmacophoric element. The data also indicated that having two free phenol (B47542) hydroxy groups on the scaffold is optimal for Gram-positive antibacterial activity, as increased hydroxylation could decrease bacterial membrane penetration. nih.gov

Table 1: In Vitro Antibacterial Activity of Thiochromanone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Spiropyrrolidine-thiochroman-4-one | Bacillus subtilis | 32 | nih.gov |

| Spiropyrrolidine-thiochroman-4-one | Staphylococcus epidermidis | 32 | nih.gov |

| Spiropyrrolidine-thiochroman-4-one | Staphylococcus aureus (ATCC 25923) | 32 | nih.gov |

| Spiropyrrolidine-thiochroman-4-one | Enterococcus faecalis | 32 | nih.gov |

| Spiropyrrolidine-thiochroman-4-one | Pseudomonas aeruginosa | 64 | researchgate.net |

| 5,7-dihydroxy-4-chromanone derivative | Methicillin-Resistant S. aureus (MRSA) | 3.13-6.25 | nih.gov |

Thiochroman-4-one derivatives have also been identified as promising antifungal agents. nih.gov Research into spiro-pyrrolidines featuring the thiochroman-4-one scaffold demonstrated superior antifungal activity compared to the standard drug Amphotericin B in some cases. nih.govresearchgate.net Another study highlighted 2-(indole-3-yl)-thiochroman-4-ones, with one derivative showing a significant MIC value of 4 μg/mL against Candida albicans. nih.gov

The antifungal potential of this class of compounds has been investigated against various fungal strains, including C. albicans, Cryptococcus neoformans, and Aspergillus niger. nih.govresearchgate.netresearchgate.net For instance, certain 2-phenyl-4H-chromen-4-one derivatives showed good inhibition against Aspergillus flavus, A. niger, A. ochraceus, and Rhizopus spp. researchgate.net Thiochromanone derivatives such as 6-methylthiochroman-4-one (B1293643) and 6-chlorothiochroman-4-one (B87741) achieved 96–100% inhibition of the phytopathogenic fungus Botrytis cinerea at concentrations of 100 to 250 μg/mL. nih.gov These findings underscore the potential of the thiochromanone core in developing new antifungal therapies. nih.gov

Table 2: In Vitro Antifungal Activity of Thiochromanone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Fungal Pathogen | Activity | Reference |

|---|---|---|---|

| 2-(Indole-3-yl)-thiochroman-4-one | Candida albicans | MIC: 4 µg/mL | nih.gov |

| Thiochroman-4-one derivatives | Botrytis cinerea | 96-100% inhibition (100-250 µg/mL) | nih.gov |

| 2-Phenyl-4H-chromen-4-one derivative | Aspergillus niger | Good inhibition | researchgate.net |

| 2-Phenyl-4H-chromen-4-one derivative | Aspergillus flavus | Good inhibition | researchgate.net |

The mechanism of action for the antimicrobial effects of these compounds appears to be multifaceted. Studies on active 4-chromanone (B43037) derivatives revealed that they can dissipate the bacterial membrane potential, which leads to the inhibition of macromolecular biosynthesis. nih.gov Further investigation showed that select compounds also inhibited DNA topoisomerase IV, suggesting a complex mechanism of action. nih.gov

For antifungal activity, a key target identified for thiochroman-4-one derivatives is N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. nih.gov In the context of antiparasitic action, related compounds were found to target trypanothione (B104310) reductase, a vital enzyme in the parasite's defense against oxidative stress. nih.govnih.gov Treatment with these compounds led to a significant increase in reactive oxygen species (ROS) levels and mitochondrial disruption, causing parasite death due to homeostatic imbalance. nih.gov

Antiparasitic Activity (in vitro models)

The thiochromen-4-one scaffold has been extensively studied for its potential against various tropical disease parasites.

Numerous studies have confirmed the antileishmanial potential of thiochroman-4-one derivatives. nih.govsemanticscholar.orgnih.govresearchgate.net A series of 35 thiochromone (B8434766) derivatives were synthesized and tested in vitro against intracellular amastigotes of Leishmania panamensis. nih.govsemanticscholar.org Compounds featuring a vinyl sulfone moiety showed the highest activity, with half-maximal effective concentration (EC₅₀) values below 10 μM. nih.govsemanticscholar.orgresearchgate.net

In another study, 4H-thiochromen-4-one 1,1-dioxide derivatives were assessed against L. panamensis, with several compounds displaying EC₅₀ values under 10 μM. nih.govnih.gov One derivative of 4H-thiochromen-4-one-1,1-dioxide exhibited potent activity against Leishmania donovani, the agent of visceral leishmaniasis, with an EC₅₀ value of 3.96 μM. nih.gov These results highlight that thiochromones are endowed with significant antileishmanial activity and low cytotoxicity, making them promising candidates for further development. nih.govsemanticscholar.orgresearchgate.net

Table 3: In Vitro Antileishmanial Activity of Thiochromanone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Leishmania Species | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiochromone with vinyl sulfone | L. panamensis | < 10 | nih.govsemanticscholar.orgresearchgate.net |

| 4H-Thiochromen-4-one 1,1-dioxide | L. panamensis | < 10 | nih.govnih.gov |

| 4H-Thiochromen-4-one 1,1-dioxide | L. donovani | 3.96 | nih.gov |

The development of therapies for tropical diseases such as malaria and trypanosomiasis is a key area of research, and thiochromen-4-one derivatives have emerged as potential leads. nih.govnih.gov A study involving 27 new 4H-thiochromen-4-one 1,1-dioxide compounds assessed their activity against the parasites responsible for malaria, leishmaniasis, and trypanosomiasis. nih.govnih.gov The findings indicated that the 4H-thiochromen-4-one 1,1-dioxide core is a special allosteric modulator of trypanothione reductase, an enzyme found in trypanosomatids and with an ortholog in the Plasmodium genus, which causes malaria. nih.govnih.gov

Similarly, related 4-phenylcoumarins have been investigated for their antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net These studies collectively point to the thiochromenone and related scaffolds as a promising foundation for the design of novel anti-malarial and anti-trypanosomal drugs. nih.govnih.gov

Anticancer and Cytotoxic Activities (in vitro cell line studies)

The thioflavone scaffold is a subject of interest in oncology research due to its reported anticancer properties. acs.org Studies on related sulfur-containing benzopyran systems, namely thiochromans, have also highlighted their potential in treating carcinoma due to antiestrogenic activities and their ability to reduce the growth rate of cancer cells. researchgate.net

While specific cytotoxic data for 5-Hydroxy-2-phenyl-4H-thiochromen-4-one is not extensively detailed in the available literature, studies on analogous compounds provide insight into the potential of this chemical class. The cytotoxic effects of various related heterocyclic compounds have been evaluated against multiple human cancer cell lines. For instance, certain coumarin (B35378) derivatives have demonstrated varied cytotoxicity. In a study, compound 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) (compound 7 in the study) showed the highest cytotoxic activity among the tested derivatives, with a 50% lethal dose (LD50) of 48.1 μM in the A549 lung cancer cell line and 45.1 μM in the CRL 1548 liver cancer cell line. nih.gov Another compound, 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (compound 5), also showed activity against A549 cells with an LD50 of 89.3 μM. nih.gov

The table below summarizes the cytotoxic activity of selected chromenone derivatives against various cancer cell lines.

| Compound Name | Cell Line | IC50 / LD50 (µM) |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | 48.1 nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver Cancer) | 45.1 nih.gov |

| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | 89.3 nih.gov |

This table presents data for chromenone derivatives, which are oxygen analogues of the main compound.

Mechanistic studies into how these compounds exert their cytotoxic effects often point towards the induction of apoptosis and interference with the cell cycle. For example, some novel 4H-pyran derivatives, which share a similar core structure, were found to induce apoptosis in HCT-116 colon cancer cells. mdpi.com Investigations revealed that treatment with these compounds led to a significant increase in the expression of the caspase-3 gene, a key mediator of apoptosis. mdpi.com Specifically, the transcription levels of caspase-3 were increased several-fold compared to controls, indicating activation of the mitochondrial apoptosis pathway. mdpi.com

Furthermore, studies on coumarin derivatives showed that active compounds could induce cell cycle arrest. nih.gov For example, compounds 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate and 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate were found to cause arrest in different phases of the cell cycle in both lung and liver cancer cell lines, contributing to their cytotoxic effects. nih.gov

Antiviral Activity (in vitro models)

The 4H-chromen-4-one scaffold, the oxygen analogue of thiochromenone, has been a foundation for the discovery of compounds with significant antiviral properties. nih.gov This structural motif is present in natural flavonoids that have demonstrated the ability to interfere with the replication cycle of both RNA and DNA viruses. nih.gov This has prompted investigations into derivatives for activity against various viral pathogens.

For instance, a series of 2-aryl-4H-chromen-4-one derivatives were synthesized and evaluated for their in vitro activity against the Chikungunya virus (CHIKV) in Vero cell culture. researchgate.net Among the nineteen compounds tested, three showed potent activity, with IC50 values of 0.44 μM, 0.45 μM, and 2.02 μM. researchgate.net The most potent inhibitors were those featuring a heterocyclic ring at the 2-position of the chromenone core. researchgate.net

In another study focused on SARS-CoV-2, flavonoids containing the 4H-chromen-4-one scaffold were investigated. nih.gov The natural flavonoid Isoginkgetin demonstrated remarkable antiviral activity against SARS-CoV-2 in infected Vero cells, with an IC50 value of 22.81 μM. nih.gov This activity was compared with positive controls such as remdesivir (B604916) (IC50 of 7.18 μM) and chloroquine (B1663885) (IC50 of 11.63 μM). nih.gov While direct antiviral data for this compound is limited, the established anti-HIV activity of the broader thioflavone class suggests potential in this area. acs.org

Other Emerging Biological Activities (in vitro and non-human preclinical contexts)

Derivatives of 2-phenyl-4H-chromen-4-one are well-documented for their anti-inflammatory properties. One study synthesized a series of these compounds and found that most had favorable nitric oxide (NO) inhibitory activity with low toxicity in RAW264.7 macrophage cells. nih.gov A lead compound from this series was shown to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway. nih.govresearchgate.net This compound effectively downregulated the expression of NO, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

Another class of 2-phenyl-4H-chromen-4-one derivatives, specifically those with a methylsulfonyl group, were designed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The ability to selectively inhibit COX-2 over COX-1 is a key feature of modern non-steroidal anti-inflammatory drugs (NSAIDs). The synthesized compounds displayed good to potent COX-2 inhibitory activity, with IC50 values ranging from 0.07 to 0.13 μM. nih.gov

The table below presents the COX-2 inhibition data for selected 2-phenyl-4H-chromen-4-one derivatives.

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |

| 5d (in study) | 0.07 nih.gov | 287.1 nih.gov |

| Celecoxib (Reference) | 0.05 nih.gov | >1000 nih.gov |

This table presents data for chromenone derivatives, which are oxygen analogues of the main compound.

The neuroprotective potential of the this compound scaffold is an emerging area of investigation. While direct in vitro studies on this specific compound are not widely available, research into other heterocyclic systems indicates potential pathways for neuroprotection. For example, novel 1,2,4-triazine (B1199460) derivatives have been shown to protect differentiated rat pheochromocytoma (PC12) cells from hydrogen peroxide-induced cell death. nih.gov This neuroprotective effect was associated with a significant reduction in caspase-3 activation and the impairment of NF-κB activation, a key regulator of stress and inflammatory responses. nih.gov Such findings suggest that compounds capable of mitigating oxidative stress and inflammation may hold promise for the treatment of neurodegenerative diseases. nih.gov Further research is required to determine if thiochromenone derivatives share these neuroprotective capabilities.

Antidiabetic Activity (e.g., α-Glucosidase Inhibition)

While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively documented in the reviewed literature, the broader class of chromen-4-one derivatives has been a subject of interest for their antidiabetic potential. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.

For instance, a study on the structurally related oxygen analogue, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one, demonstrated significant α-glucosidase inhibitory activity with an IC₅₀ value of 41.4 ± 0.34%. This activity was comparable to the standard drug, acarbose. Similarly, another synthetic flavone (B191248) derivative, 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)-4H-chromen-4-one (BDC), showed potent, dose-dependent, and non-competitive inhibition of α-glucosidase. nih.gov At a concentration of 27.6 µM, BDC exhibited a maximum inhibition of 99.3 ± 0.26%. nih.gov

These findings on related chromenone compounds suggest that the 2-phenyl-4H-thiochromen-4-one scaffold is a promising area for the exploration of new α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Related Chromenone Derivatives

| Compound | Type of Inhibition | IC₅₀/Max Inhibition |

|---|---|---|

| 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | Not specified | 41.4 ± 0.34% |

| 2-(benzo[d] researchgate.netnih.govdioxol-5-yl)-4H-chromen-4-one (BDC) | Non-competitive | 99.3 ± 0.26% at 27.6 µM |

Proposed Molecular Mechanisms of Action (at the cellular and molecular level)

The molecular mechanisms underlying the biological activities of thiochromenones and their analogues are multifaceted, involving enzyme inhibition, allosteric modulation, and the disruption of key cellular pathways.

Enzyme Inhibition (e.g., Cysteine Proteases, TcOYE, N-Myristoyltransferase (NMT))

The thiochromenone scaffold is a subject of investigation for its enzyme inhibitory potential.

Cysteine Proteases: While direct inhibition of cysteine proteases by this compound is not detailed, the general class of thiochromenones is of interest in this area. Cysteine proteases are implicated in a variety of diseases, making them important therapeutic targets. nih.govresearchgate.net

TcOYE: Studies on derivatives of the core thiochromenone structure have provided insights into potential mechanisms of action. For example, the 4H-thiochromen-4-one 1,1-dioxide core has been shown to be a structural modification that can help a compound evade the action of the peroxidase enzyme TcOYE, which is relevant in the context of parasitic diseases. nih.gov

N-Myristoyltransferase (NMT): There is currently a lack of specific data regarding the inhibition of N-Myristoyltransferase by this compound in the reviewed scientific literature.

Allosteric Modulation of Target Proteins

Allosteric modulation, where a compound binds to a site on a protein other than the active site to modulate its activity, is an emerging area of interest in drug discovery. mdpi.com The 4H-thiochromen-4-one 1,1-dioxide core, a derivative of the basic thiochromenone structure, has been identified as a special allosteric modulator. nih.gov This suggests that compounds based on the thiochromenone scaffold may have the potential to act as allosteric modulators of various protein targets. nih.gov

Disruption of Specific Cellular Pathways and Intermolecular Interactions

Research into closely related chromenone compounds has revealed their ability to disrupt specific cellular signaling pathways, particularly those involved in inflammation.

A series of novel 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. researchgate.netmdpi.comnih.gov This inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.netmdpi.comnih.gov One of the studied compounds demonstrated a significant reduction in the production of these inflammatory markers in a dose-dependent manner. researchgate.netmdpi.com

Furthermore, derivatives of 4H-thiochromen-4-one 1,1-dioxide have been observed to cause interhelical disruption within their binding pockets, indicating a mechanism of action that involves the physical disturbance of protein-protein interactions. nih.gov

Table 2: Effect of a 2-phenyl-4H-chromen-4-one derivative on Pro-inflammatory Cytokine Production

| Cytokine | Effect | Pathway Implicated |

|---|---|---|

| Nitric Oxide (NO) | Downregulation | TLR4/MAPK |

| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | TLR4/MAPK |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. researchgate.net These methods provide insights into the molecule's stability, geometry, and electronic properties, which are essential for predicting its behavior in chemical reactions and biological systems. chemrxiv.orgnih.gov

The first step in computational analysis involves determining the most stable three-dimensional shape of the molecule, known as its optimized structure. This is achieved by finding the lowest energy conformation. For the general flavone (B191248) and thioflavone class, DFT methods like the B3LYP functional combined with a 6-311++G(d,p) basis set are commonly used to calculate the optimized geometric parameters. chemrxiv.orgnih.gov These studies typically reveal that the thiochromen-4-one core is largely planar, with the 2-phenyl group twisted at a certain angle relative to this plane. This spatial arrangement is critical as it dictates how the molecule can interact with the binding sites of proteins.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (its electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In a DFT study on the oxygen analog, 5-hydroxy-2-phenylchromen-4-one , quantum chemical descriptors were calculated, providing a model for the expected values for its sulfur-containing counterpart. ceon.rs

Table 1: Calculated Quantum Chemical Descriptors for 5-hydroxy-2-phenylchromen-4-one ceon.rs

| Descriptor | Value |

| Highest Occupied Molecular Orbital (HOMO) | -6.21 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.97 eV |

| Energy Gap (ΔE) | 4.24 eV |

| Dipole Moment | 3.42 Debye |

Data derived from a study on the oxygen analog of the target compound. ceon.rs

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. mdpi.com This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations calculate a scoring function, often expressed as a binding affinity or binding energy (in kcal/mol), to estimate the strength of the ligand-receptor interaction. A more negative value indicates a stronger and more stable interaction.

A study investigating several flavones as inhibitors for acne protease found that 5-hydroxy-2-phenylchromen-4-one exhibited the most favorable binding affinity among the tested flavones. ceon.rs The analysis of the binding mode reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the protein's active site.

Table 2: Molecular Docking Results of Flavones against Acne Protease ceon.rs

| Compound | Binding Affinity (kcal/mol) |

| 5-hydroxy-2-phenylchromen-4-one | -8.2 |

| Flavone | -7.5 |

| 7-hydroxyflavone | -7.7 |

| Chrysin (5,7-dihydroxyflavone) | -7.9 |

| Apigenin | -8.0 |

| Luteolin | -8.1 |

| Tetracycline (Standard Drug) | -6.9 |

| Clindamycin (Standard Drug) | -6.0 |

Data derived from a study on the oxygen analog of the target compound. ceon.rs

Computational studies on the thioflavone scaffold and its derivatives have identified several potential protein targets, suggesting a range of possible therapeutic applications.

Acne Protease: Based on the strong binding affinity of its oxygen analog, 5-hydroxy-2-phenyl-4H-thiochromen-4-one is a promising candidate for targeting the main protease of Cutibacterium acnes. ceon.rs

Tyrosinase: Several studies have identified thioflavones as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govacs.orgresearchgate.net This suggests a potential application in treating hyperpigmentation disorders.

Trypanothione (B104310) Reductase: Derivatives of the 4H-thiochromen-4-one core have been investigated as inhibitors of trypanothione reductase, an essential enzyme for parasites causing tropical diseases like leishmaniasis. nih.gov

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion aspects only)

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic properties of a drug candidate. nih.govmdpi.com Early assessment of these properties is vital to reduce the high attrition rates in later stages of drug development. mdpi.com These predictions typically analyze a molecule's physicochemical properties to determine its likely behavior in the body.

For the closely related 5-hydroxy-2-phenylchromen-4-one , SwissADMET was employed to ascertain its pharmacokinetic properties. ceon.rs Such analyses evaluate parameters related to absorption, distribution, metabolism, and excretion. Key aspects assessed often include:

Absorption: Prediction of gastrointestinal (GI) absorption and bioavailability.

Distribution: Estimation of factors like blood-brain barrier (BBB) penetration.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: While less commonly predicted in initial screens, factors related to clearance can be estimated.

The study on flavones noted that the compounds investigated, including the 5-hydroxy-2-phenylchromen-4-one analog, demonstrated desirable pharmacokinetic profiles, suggesting they have the potential to be developed into viable drug candidates. ceon.rs

Table 3: Common Parameters Evaluated in In Silico ADMET Prediction

| Category | Parameter Example | Description |

| Absorption | GI Absorption | Predicts whether the compound is likely to be absorbed from the human gastrointestinal tract. |

| Absorption | Lipinski's Rule of Five | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug. |

| Distribution | BBB Permeant | Predicts if the compound can cross the blood-brain barrier to act on the central nervous system. |

| Metabolism | CYP Inhibitor | Predicts if the compound is likely to inhibit key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). |

Quantitative Structure-Activity Relationship (QSAR) Modeling

No published QSAR models specifically developed for this compound were found in the scientific literature.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

There are no specific pharmacophore models or virtual screening studies reported for this compound in the available scientific literature.

Future Perspectives and Research Directions for 5 Hydroxy 2 Phenyl 4h Thiochromen 4 One

Exploration of Novel and Efficient Synthetic Pathways for Complex Analogs

The future of research on 5-Hydroxy-2-phenyl-4H-thiochromen-4-one will heavily rely on the development of innovative and efficient synthetic methodologies to create a diverse library of complex analogs. While traditional methods for synthesizing thioflavones exist, there is a continuous need for protocols that offer high functional group compatibility, excellent yields, and mild reaction conditions. nih.gov

Recent advancements in synthetic organic chemistry provide a fertile ground for this exploration. For instance, a concise and efficient cross-coupling strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. researchgate.netnih.govchemrxiv.org This method, utilizing a Lewis acid and a palladium(II) catalyst, demonstrates good substituent compatibility and provides a flexible route to a variety of functionally substituted thiochromone (B8434766) scaffolds. nih.gov Such approaches can be adapted to introduce complexity and diversity into the this compound core structure.

Furthermore, one-pot synthesis methodologies are emerging as a time- and cost-effective strategy. A one-pot synthesis of thiochromones from 3-(arylthiol)propanoic acids has been reported to work well with a variety of substrates, including those with both electron-withdrawing and donating groups. This approach eliminates the need for intermediate purification steps, thereby increasing efficiency and reducing waste.

Future efforts should focus on expanding the repertoire of synthetic tools. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, and the development of stereoselective synthesis to access chiral thiochromen-4-one derivatives. The synthesis of heterocyclic analogs of thioflavones, for example, through Sonogashira-type coupling reactions, can also lead to novel ring systems with unique biological profiles. nih.gov The optimization of reaction conditions, potentially through high-pressure systems like the Q-tube reactor, can lead to improved yields and greener synthetic protocols. arxiv.org

Table 1: Examples of Synthetic Strategies for Thiochromen-4-one Derivatives

| Synthetic Strategy | Key Reagents/Catalysts | Advantages | Reference(s) |

| Cross-Coupling Reaction | 2-Sulfinyl-thiochromones, Arylboronic acids, Lewis acid, Pd(II)/XPhos | High efficiency, good functional group tolerance, broad substrate scope. | researchgate.netnih.govchemrxiv.org |

| One-Pot Synthesis | 3-(Arylthiol)propanoic acids, Polyphosphoric acid | Time and cost savings, increased efficiency, reduced waste. | |

| Sonogashira-type Coupling | o-Halo(hetero)aroyl chlorides, Phenylacetylene, NaSH | Access to novel heterocyclic analogs. | nih.gov |

| High-Pressure Cyclocondensation | Thiochroman-4-one (B147511), Arylhydrazonals, Ammonium (B1175870) acetate (B1210297) | Improved yields, shorter reaction times, green protocol. | arxiv.org |

Advanced SAR Elucidation using High-Throughput Screening and Cheminformatics Tools

A critical aspect of future research will be the detailed elucidation of the Structure-Activity Relationships (SAR) of this compound derivatives. This will be crucial for understanding how modifications to the chemical structure influence biological activity and for designing more potent and selective compounds.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling will play a pivotal role in analyzing the large datasets generated from HTS and other experimental assays. nih.gov QSAR models can identify key molecular descriptors that correlate with biological activity, providing insights into the structural requirements for potency and selectivity. nih.govyoutube.comnih.gov For example, a QSAR study on tyrosinase inhibitors based on thioflavone scaffolds revealed a good correlation between the structures and their inhibitory activities. youtube.combohrium.com Such models can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts. nih.gov

Future SAR studies should aim to explore a wide range of structural modifications, including:

Substitutions on the phenyl ring at the 2-position: Investigating the effect of various electron-donating and electron-withdrawing groups on activity.

Modifications of the 5-hydroxy group: Exploring the impact of esterification, etherification, or replacement with other functional groups.

Alterations to the thiochromen-4-one core: Investigating the effect of oxidation of the sulfur atom to sulfoxide (B87167) or sulfone, as well as the introduction of substituents at other positions of the heterocyclic ring. researchgate.net

In-depth Mechanistic Studies at the Molecular and Sub-cellular Levels (non-human systems)

Understanding the precise molecular and sub-cellular mechanisms of action of this compound derivatives is essential for their rational development. Future research should move beyond simple activity screening to in-depth mechanistic investigations in relevant non-human biological systems.

One promising area of investigation is the study of these compounds as inhibitors of specific enzymes. For example, derivatives of 2-phenyl-4H-chromen-4-one have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), and molecular modeling studies have provided insights into their binding modes within the enzyme's active site. nih.gov Similar studies could be conducted to identify and characterize the molecular targets of this compound analogs.

In the context of infectious diseases, research has shown that 4H-thiochromen-4-one 1,1-dioxide derivatives can exhibit activity against tropical disease parasites like Leishmania. nih.gov Mechanistic studies have suggested that these compounds may act by increasing reactive oxygen species (ROS) levels and causing mitochondrial perturbation in the parasites. Future studies could use techniques like fluorescence microscopy, flow cytometry, and proteomics to further elucidate the subcellular localization and downstream effects of these compounds in various model organisms.

Investigating the impact of these compounds on specific signaling pathways is also a key research direction. For instance, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress inflammation by inhibiting the TLR4/MAPK signaling pathway. Detailed studies using techniques like Western blotting and gene expression analysis can unravel the intricate molecular interactions involved.

Development of Targeted Chemical Probes for Biological System Interrogation

The development of chemical probes based on the this compound scaffold represents a significant opportunity to create powerful tools for studying biological systems. These probes can be designed to specifically interact with a biological target of interest, allowing for its visualization, quantification, and functional characterization.

A key strategy for developing such probes is the incorporation of reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), into the core structure. For example, fluorescent probes based on a coumarin-thiazole scaffold have been designed for labeling plasma membranes. A similar approach could be applied to the this compound backbone. The synthesis of azido (B1232118) or ethynyl (B1212043) derivatives of the core scaffold would allow for their conjugation to reporter molecules using click chemistry, a highly efficient and versatile reaction.

The design of these probes should consider several factors to ensure their utility:

Specificity: The probe should selectively bind to its intended target with minimal off-target interactions.

Photophysical Properties (for fluorescent probes): Probes should exhibit desirable characteristics such as high quantum yield, photostability, and emission in a spectral range that minimizes background fluorescence.

Cell Permeability: The probe must be able to cross cell membranes to reach its intracellular target.

Minimal Perturbation: The attached reporter group should not significantly alter the binding affinity or biological activity of the parent compound.

The development of such probes will enable a wide range of applications, including fluorescence microscopy to visualize the subcellular localization of the target, and affinity pull-down assays coupled with mass spectrometry to identify binding partners.

Design of Next-Generation Thiochromen-4-one Derivatives with Enhanced Specificity and Potency

A primary goal for future research is the design and synthesis of next-generation this compound derivatives with improved potency and selectivity for their biological targets. This will involve a combination of rational drug design, guided by SAR data and computational modeling, and innovative synthetic chemistry.

Structure-based drug design will be instrumental in this endeavor. By obtaining the crystal structures of target proteins in complex with lead compounds, researchers can visualize the key interactions and design modifications to enhance binding affinity and selectivity. For example, the discovery of potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK) from a chromen-4-one library was guided by understanding the structural requirements for binding.

Strategies to enhance specificity and potency may include:

Targeting Unique Features of the Binding Site: Designing derivatives that exploit specific pockets or residues in the target protein that are not conserved in related proteins.

Introduction of Conformationally Restricted Analogs: Reducing the flexibility of the molecule can lock it into a bioactive conformation, leading to higher affinity and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic profiles.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent inhibitors.

A study on chromenone analogs as interleukin-5 inhibitors demonstrated that the reduction of a propanone linker to a propanol (B110389) significantly enhanced activity, highlighting the impact of subtle structural changes. Similarly, the introduction of a methylsulfonyl group at the para position of the 2-phenyl ring in chromen-4-one derivatives led to potent and selective COX-2 inhibitors. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) into the drug discovery pipeline offers a transformative approach to accelerating the discovery and optimization of novel this compound derivatives. These computational tools can analyze vast and complex datasets to identify patterns and make predictions that would be challenging for human researchers. chemrxiv.orgnih.govbohrium.com

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing SAR data to build robust QSAR models that can predict the biological activity of virtual compounds. nih.govnih.govyoutube.comnih.gov This allows for the rapid virtual screening of large compound libraries to identify promising candidates for synthesis and testing. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. chemrxiv.orgnih.govbohrium.com These models can be trained on the structural features of known active compounds and then generate novel thiochromen-4-one derivatives that are predicted to be highly potent and selective.

Reaction Optimization and Synthesis Prediction: ML models can be used to predict the outcomes of chemical reactions and optimize reaction conditions, leading to more efficient and higher-yielding syntheses of complex analogs.

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process, helping to prioritize candidates with favorable drug-like properties. nih.gov

The successful application of AI and ML requires large, high-quality datasets. Therefore, a concerted effort to generate and curate experimental data on the synthesis and biological activity of this compound derivatives will be crucial for leveraging the full potential of these powerful computational tools.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Hydroxy-2-phenyl-4H-thiochromen-4-one, and how can purity be ensured?

- Methodology : A common approach involves reacting 2-phenyl-4H-thiochromen-4-one with hydroxylating agents under controlled conditions. For thione derivatives, treatment with P₂S₅ in dry toluene under reflux (110°C, 4–6 hours) is effective . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol ensures >95% purity. Monitor reaction progress using TLC (Rf ≈ 0.3 in 1:3 ethyl acetate/hexane) .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accuracy. ORTEP-3 generates thermal ellipsoid plots for visualizing anisotropic displacement parameters .

Advanced Research Questions

Q. How can conflicting reactivity data in thiochromenone derivatives be resolved?

- Methodology : Discrepancies often arise from substituent effects or solvent polarity. For example, the C(4) position in 2-trifluoromethyl-4H-thiochromen-4-one reacts with aromatic amines to form anils, but competing side reactions (e.g., ring-opening) may occur in polar solvents. Use kinetic studies (UV-Vis monitoring at 300–400 nm) and DFT calculations (B3LYP/6-31G*) to map energy barriers . Cross-validate findings with HPLC-MS to isolate intermediates .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodology : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-phenyl ring to enhance electrophilicity. Compare bioactivity profiles using in vitro assays (e.g., antioxidant via DPPH radical scavenging, IC₅₀ < 50 μM). For anti-inflammatory potential, measure COX-2 inhibition (ELISA) and correlate with computational docking (AutoDock Vina, PDB ID: 5KIR) .

Q. How do polymorphic forms affect spectroscopic and diffraction data interpretation?

- Methodology : Polymorphs (e.g., monoclinic vs. orthorhombic) alter XRD peak positions (e.g., 2θ = 12.5° vs. 13.2°) and NMR splitting patterns. Use variable-temperature XRD (100–300 K) and solid-state NMR (¹³C CP-MAS) to identify metastable forms. Refine data with JANA2006 to resolve overlapping reflections .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies between computational and experimental spectral data?

- Methodology : For IR or NMR mismatches, verify solvent effects (e.g., DMSO vs. CDCl₃) and conformational flexibility. Simulate spectra using Gaussian 16 (MP2/cc-pVTZ) with implicit solvent models (IEFPCM). Adjust torsional angles in the chromenone ring to match experimental coupling constants (e.g., J = 8.5 Hz for H-3 and H-4) .

Q. What are best practices for reproducing synthetic yields in different lab settings?

- Methodology : Document exact stoichiometry (e.g., 1.2 eq. P₂S₅), inert atmosphere conditions (Ar vs. N₂), and heating rates (±2°C/min). Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Report yields as mean ± SD (n ≥ 3) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |